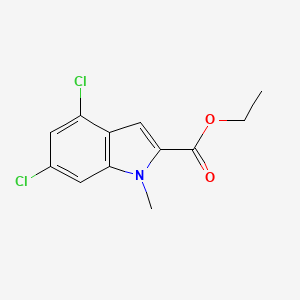
ethyl 4,6-dichloro-1-methyl-1H-indole-2-carboxylate
Cat. No. B8713895
M. Wt: 272.12 g/mol
InChI Key: WRIPXJXTRYMNOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07741339B2
Procedure details


NaH (60% dispersion in mineral oil, 0.24 g, 6 mmole) was washed with hexanes, then was suspended in anhydrous DMF (16 mL). The mixture was cooled to 0° C., and ethyl 4,6-dichloroindole-2-carboxylate (1.03 g, 4 mmole) was added. After 2-3 min, iodomethane (1.3 mL, 20 mmole) was added, and the mixture was warmed to RT. The mixture became thick, and stirring became difficult for several minutes. After 0.5 hr, the reaction was cooled to 0° C. and quenched with 10% NH4Cl (2 mL). The mixture was concentrated to dryness, and the residue was partitioned between Et2O (50 mL) and H2O (10 mL). The layers were separated and the organic layer was washed with H2O (5 mL), dried (MgSO4), and filtered, and the filter pad was washed with a little CH2Cl2. Concentration afforded the title compound (1.06 g, 97%) as an off-white solid: 1H NMR (400 MHz, CDCl3) δ 7.34 (s, 1 H), 7.30 (s, 1 H), 7.17 (d, J=1.5 Hz, 1 H), 4.39 (q, J=7.1 Hz, 2 H), 4.05 (s, 3 H), 1.42 (t, J=7.1 Hz, 3 H); MS (ES) m/e 272 and 274 (M+H)+.

[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One




Name
Yield
97%
Identifiers


|
REACTION_CXSMILES
|
[H-].[Na+].[Cl:3][C:4]1[CH:12]=[C:11]([Cl:13])[CH:10]=[C:9]2[C:5]=1[CH:6]=[C:7]([C:14]([O:16][CH2:17][CH3:18])=[O:15])[NH:8]2.I[CH3:20]>CN(C=O)C>[Cl:3][C:4]1[CH:12]=[C:11]([Cl:13])[CH:10]=[C:9]2[C:5]=1[CH:6]=[C:7]([C:14]([O:16][CH2:17][CH3:18])=[O:15])[N:8]2[CH3:20] |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.24 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
[Compound]
|
Name
|
hexanes
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
1.03 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C2C=C(NC2=CC(=C1)Cl)C(=O)OCC
|
Step Three
|
Name
|
|
|
Quantity
|
1.3 mL
|
|
Type
|
reactant
|
|
Smiles
|
IC
|
Step Four
|
Name
|
|
|
Quantity
|
16 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was warmed to RT
|
WAIT
|
Type
|
WAIT
|
|
Details
|
became difficult for several minutes
|
WAIT
|
Type
|
WAIT
|
|
Details
|
After 0.5 hr
|
|
Duration
|
0.5 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction was cooled to 0° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
quenched with 10% NH4Cl (2 mL)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The mixture was concentrated to dryness
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was partitioned between Et2O (50 mL) and H2O (10 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The layers were separated
|
WASH
|
Type
|
WASH
|
|
Details
|
the organic layer was washed with H2O (5 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
the filter pad was washed with a little CH2Cl2
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
Concentration
|
Outcomes


Product
Details
Reaction Time |
2.5 (± 0.5) min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C2C=C(N(C2=CC(=C1)Cl)C)C(=O)OCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.06 g | |
| YIELD: PERCENTYIELD | 97% | |
| YIELD: CALCULATEDPERCENTYIELD | 97.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
